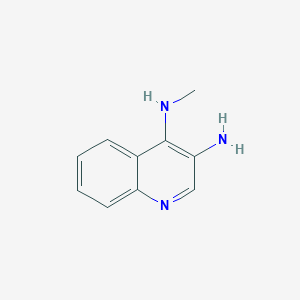

3-Amino-4-(methylamino)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H11N3/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

OGAYBYZECXWINC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of 3-Amino-4-(methylamino)quinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold that has been extensively explored, leading to the development of numerous therapeutic agents. Within this broad class, the specific substitution pattern of amino groups profoundly influences the molecule's physicochemical properties and biological activity. This guide focuses on a lesser-explored yet promising derivative: 3-Amino-4-(methylamino)quinoline. As a 3,4-diaminoquinoline, this compound holds significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This document serves as a comprehensive technical resource, consolidating available data, proposing experimental methodologies, and offering insights grounded in the established principles of medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

3-Amino-4-(methylamino)quinoline, also referred to as N4-methyl-quinoline-3,4-diamine, is a heterocyclic aromatic amine. Its core structure consists of a quinoline ring system substituted with a primary amino group at the C3 position and a secondary methylamino group at the C4 position.

Chemical Structure and Identifiers

The unique arrangement of the amino substituents on the quinoline ring dictates its chemical reactivity and potential for biological interactions.

Caption: Proposed two-step synthesis of 3-Amino-4-(methylamino)quinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitro-4-(methylamino)quinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine: Add an excess of a solution of methylamine (e.g., 40% in water or 2M in THF, 2-3 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-Amino-4-(methylamino)quinoline

-

Catalyst and Solvent: To a hydrogenation vessel, add the 3-nitro-4-(methylamino)quinoline from the previous step and a suitable solvent such as methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring and Completion: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reduction is usually complete within 2-4 hours.

-

Isolation and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 3-Amino-4-(methylamino)quinoline, the following data are predicted based on the analysis of its chemical structure and comparison with closely related aminoquinoline derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals | Interpretation |

| ¹H NMR | δ 7.5-8.5 (m, 4H), δ 5.0-6.0 (br s, 2H), δ 4.5-5.5 (br s, 1H), δ 2.9-3.1 (d, 3H) | Aromatic protons of the quinoline ring, primary amine protons (NH₂), secondary amine proton (NH), methyl protons (CH₃) |

| ¹³C NMR | δ 140-150 (4C), δ 120-135 (5C), δ 110-120 (1C), δ 30-35 (1C) | Aromatic carbons, quaternary carbons, methyl carbon |

| FT-IR (cm⁻¹) | 3450-3300 (N-H stretch, primary amine), 3350-3250 (N-H stretch, secondary amine), 1620-1580 (C=C and C=N stretch, aromatic), 1350-1250 (C-N stretch) | Characteristic vibrations of the amino and quinoline functionalities |

| Mass Spec (EI) | m/z 173 (M⁺), 158 (M⁺ - CH₃), 144 (M⁺ - NHCH₃) | Molecular ion peak and characteristic fragment ions |

Potential Biological Activity and Mechanism of Action

The 4-aminoquinoline scaffold is a well-established pharmacophore with proven efficacy against various diseases. [1]The introduction of an additional amino group at the C3 position is anticipated to modulate the biological activity profile of the molecule.

Anticipated Therapeutic Areas

-

Antimalarial Activity: 4-Aminoquinolines, such as chloroquine, are known to interfere with heme detoxification in the malaria parasite's food vacuole. [2]It is plausible that 3-Amino-4-(methylamino)quinoline could exhibit similar activity by accumulating in the acidic food vacuole and inhibiting hemozoin formation.

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. [3]Potential mechanisms include the inhibition of topoisomerases, disruption of cell signaling pathways, and induction of apoptosis. The diamino substitution pattern may enhance DNA intercalation or interactions with key enzymes involved in cell proliferation.

Postulated Mechanism of Action

The biological activity of 3-Amino-4-(methylamino)quinoline is likely to be multifaceted, leveraging the properties of both the quinoline core and the amino substituents.

Caption: Potential mechanisms of action for 3-Amino-4-(methylamino)quinoline.

Safety, Handling, and Storage

As with any novel chemical entity, 3-Amino-4-(methylamino)quinoline should be handled with care, assuming it may have potential hazards until thoroughly investigated.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion and inhalation. [4]

Storage Recommendations

-

Container: Store in a tightly sealed, light-resistant container.

-

Environment: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Future Directions and Research Opportunities

3-Amino-4-(methylamino)quinoline represents a promising, yet underexplored, chemical entity. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthesis and full experimental characterization of the compound.

-

In-depth Biological Evaluation: Comprehensive screening for antimalarial, anticancer, and other potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to elucidate the key structural features required for optimal activity and to minimize toxicity.

The insights provided in this guide are intended to serve as a foundational resource to stimulate and support further investigation into the chemical and biological properties of this intriguing quinoline derivative.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 27, 2026, from [Link]

- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1968.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(2), 143.

- PMC. (2025).

- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

Sources

Therapeutic Potential of 3-Amino-4-(methylamino)quinoline in Medicinal Chemistry

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Immunologists, and Drug Development Scientists

Executive Summary: The Gateway to Immunomodulation

3-Amino-4-(methylamino)quinoline is not merely a chemical intermediate; it is a privileged scaffold in modern medicinal chemistry. It serves as the critical "molecular hinge" required to synthesize 1H-imidazo[4,5-c]quinolines , a class of potent Toll-like Receptor 7 and 8 (TLR7/8) agonists.

While quinolines are historically renowned for antimalarial activity (e.g., Chloroquine), the introduction of the vicinal diamine motif at positions 3 and 4 fundamentally shifts the pharmacological profile from DNA intercalation to immune signaling modulation . This guide explores the synthesis, chemical reactivity, and therapeutic translation of this scaffold, specifically focusing on its role as the precursor to drugs like Imiquimod and Resiquimod .

Chemical Architecture & Synthesis[1][2][3]

The therapeutic value of 3-Amino-4-(methylamino)quinoline lies in its ability to undergo cyclization. The vicinal amino groups provide the nitrogen donors necessary to form the imidazole ring, creating the tricyclic system essential for TLR7 binding.

Retrosynthetic Analysis

The synthesis typically proceeds from 4-hydroxyquinoline, introducing nitrogen functionalities at C3 and C4 sequentially. The critical challenge is the regioselective amination at C4 and the controlled reduction of the C3-nitro group.

Validated Synthesis Protocol

Objective: Synthesis of 3-Amino-4-(methylamino)quinoline from 4-hydroxyquinoline.

Step 1: Nitration and Chlorination

-

Reagents: Nitric acid (HNO₃), Propionic acid, Phosphorus oxychloride (POCl₃).

-

Protocol: Treat 4-hydroxyquinoline with HNO₃ in propionic acid to yield 3-nitro-4-hydroxyquinoline. Follow with POCl₃ reflux to generate 4-chloro-3-nitroquinoline .

-

Critical Control Point: Ensure anhydrous conditions during POCl₃ treatment to prevent hydrolysis back to the starting material.

Step 2: SNAr Displacement (The Methylamine Insertion)

-

Reagents: Methylamine (CH₃NH₂, 40% aq. or in THF), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Protocol:

-

Dissolve 4-chloro-3-nitroquinoline in DCM at 0°C.

-

Add Et₃N (1.2 eq) followed by dropwise addition of Methylamine (1.1 eq).

-

Stir at RT for 2 hours. The yellow solution will turn deep orange/red (formation of 4-(methylamino)-3-nitroquinoline ).

-

Why this works: The nitro group at C3 withdraws electron density, activating the C4-chloride for nucleophilic aromatic substitution (SNAr).

-

Step 3: Nitro Reduction (The Scaffold Formation)

-

Reagents: Hydrogen gas (H₂), 10% Pd/C, Ethanol or Methanol.

-

Protocol:

-

Suspend 4-(methylamino)-3-nitroquinoline in Ethanol.

-

Add 10% Pd/C (5 wt%).

-

Hydrogenate at 40 psi for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Result: 3-Amino-4-(methylamino)quinoline . This compound is air-sensitive and prone to oxidation; store under argon or use immediately.

-

Synthesis Visualization

The following diagram illustrates the conversion of the quinoline core into the active TLR agonist scaffold.

Caption: Step-wise chemical synthesis of the 3-Amino-4-(methylamino)quinoline scaffold and its conversion to the bioactive imidazoquinoline class.

Mechanism of Action: The TLR Connection

The 3-Amino-4-(methylamino)quinoline scaffold does not act directly; it is the pharmacophore precursor . Upon cyclization (e.g., with triethyl orthoformate or orthovalerate), it mimics the structure of purine bases (adenine/guanine), allowing it to bind to the Toll-like Receptor 7 (TLR7) and TLR8 located in the endosomes of dendritic cells and macrophages.

Molecular Recognition

-

Binding Site: The imidazoquinoline ring system (derived from our scaffold) intercalates into the hydrophobic pocket of the TLR7 dimer interface.

-

Key Interaction: The N3 and N4 nitrogens (originating from the 3,4-diamine) are critical for hydrogen bonding with aspartate residues in the receptor.

-

Result: Conformational change of the TLR dimer

Recruitment of MyD88 adapter protein.

Signaling Cascade

Activation leads to the induction of pro-inflammatory cytokines, specifically Interferon-alpha (IFN-

-

Antiviral Defense: HPV (Warts), Hepatitis C.

-

Oncology: Basal Cell Carcinoma (stimulating local immune attack on tumors).

Caption: The downstream signaling pathway activated by derivatives of the 3-Amino-4-(methylamino)quinoline scaffold.

Therapeutic Applications & Data

Oncology (Skin Cancer)

The primary application of this chemistry is the production of Imiquimod .

-

Indication: Superficial Basal Cell Carcinoma (sBCC).

-

Mechanism: The compound induces apoptosis in tumor cells via Bcl-2 downregulation and stimulates plasmacytoid dendritic cells to release IFN-

.

Infectious Disease (Antiviral)

-

Indication: Genital warts (HPV).

-

Efficacy: Clearance rates of 50%–70% in clinical trials, significantly higher than placebo.

Emerging: Antimalarial Resistance

Recent research suggests that 3,4-diaminoquinolines can be derivatized to overcome chloroquine resistance.

-

Hypothesis: The 3-amino group allows for the attachment of "reversal agent" moieties that inhibit the PfCRT (Chloroquine Resistance Transporter).

-

Data Comparison:

| Compound Class | Target | IC50 (P. falciparum 3D7) | Mechanism |

| Chloroquine | Heme Polymerization | ~15 nM | Heme detoxification inhibition |

| 3,4-Diaminoquinoline | Heme + PfCRT | 20–45 nM | Dual-action (Intercalation + Reversal) |

| Imidazoquinoline | TLR7 (Host) | N/A (Host targeted) | Immune activation (Not direct antiparasitic) |

Experimental Protocol: TLR7 Agonist Activity Assay

To validate the therapeutic potential of a derivative synthesized from the 3-Amino-4-(methylamino)quinoline scaffold, use the following HEK-Blue™ reporter assay.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen).

-

Positive Control: R848 (Resiquimod).

-

Detection Reagent: QUANTI-Blue™ (SEAP detection).

Method:

-

Cell Prep: Suspend HEK-Blue hTLR7 cells in HEK-Blue Detection medium to a density of 40,000 cells/well.

-

Compound Addition: Add 20 µL of the synthesized imidazoquinoline derivative (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).

-

Incubation: Incubate at 37°C, 5% CO₂ for 16–24 hours.

-

Readout: Measure absorbance at 620–655 nm using a spectrophotometer.

-

Analysis: Plot Dose-Response curve to determine EC50. A potent derivative should show an EC50 < 1.0 µM.[1][3]

References

-

Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196–200. Link

-

Schön, M. P., & Schön, M. (2007). Imiquimod: mode of action. British Journal of Dermatology, 157(s2), 8–13. Link

-

Gerster, J. F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that act as high affinity Toll-like receptor 7 agonists. Journal of Medicinal Chemistry, 48(10), 3481–3491. Link

-

Vandekerckhove, B., et al. (2021). 4-Aminoquinoline derivatives as potential antimalarial agents: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 38, 127854. Link

-

InvivoGen. (n.d.). HEK-Blue™ hTLR7 Cells Protocol. InvivoGen Product Guides. Link

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 3,4-Diaminoquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with various biological targets. Among the vast library of quinoline derivatives, those bearing amino substituents have garnered significant attention, leading to blockbuster drugs like chloroquine for malaria and several kinase inhibitors for cancer.[3][4] This guide focuses on a specific, yet highly promising subclass: 3,4-diaminoquinoline derivatives . The presence of two adjacent amino groups at the C3 and C4 positions introduces unique electronic properties and hydrogen bonding capabilities, opening new avenues for drug design and therapeutic intervention.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive review of the synthesis, multifaceted biological activities, and structure-activity relationships of 3,4-diaminoquinoline derivatives. We will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and experimental data.

Core Synthesis Strategies for the 3,4-Diaminoquinoline Scaffold

The synthesis of the 3,4-diaminoquinoline core is not as direct as that of its 4-amino counterparts. A common and effective strategy involves a multi-step process starting from a readily available 4-chloroquinoline precursor. The key transformation is the introduction of a nitro group at the 3-position, which can then be reduced to the corresponding amine. This nitro-to-amino conversion is a fundamental and reliable transformation in heterocyclic chemistry.

A representative synthetic pathway is the nitration of a 4-hydroxyquinoline, followed by chlorination, nucleophilic substitution at the 4-position, and finally, reduction of the nitro group.[5]

General Synthetic Workflow Diagram

Caption: General synthetic route to 3,4-diaminoquinoline derivatives.

Experimental Protocol: Synthesis of a 4-Alkylamino-3-aminoquinoline Derivative

This protocol is a representative example based on established methodologies for synthesizing 3,4-diaminoquinoline analogs.[5]

Step 1: Synthesis of 4-Chloro-3-nitroquinoline

-

To a stirred solution of 4-hydroxyquinoline in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate (3-nitro-4-hydroxyquinoline), wash with water, and dry.

-

Reflux the dried intermediate in phosphorus oxychloride (POCl₃) for 3-4 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Basify with ammonium hydroxide and extract the product with chloroform.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitroquinoline.

Step 2: Synthesis of a 4-Alkylamino-3-nitroquinoline Derivative

-

Dissolve 4-chloro-3-nitroquinoline in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of the desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine).

-

Reflux the mixture for 2-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-alkylamino-3-nitroquinoline derivative.

Step 3: Reduction to the 3,4-Diaminoquinoline Derivative

-

Dissolve the 4-alkylamino-3-nitroquinoline derivative in ethanol or acetic acid.

-

Add an excess of a reducing agent, such as stannous chloride (SnCl₂) dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to 50-70°C for 2-4 hours.

-

After the reaction is complete, cool the mixture, and if acidic, neutralize with a base (e.g., NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers, concentrate, and purify the final 3,4-diaminoquinoline derivative by chromatography or recrystallization.

Biological Activity and Therapeutic Applications

The 3,4-diaminoquinoline scaffold is a versatile pharmacophore exhibiting a broad range of biological activities. Its derivatives have been extensively investigated for their potential in treating various diseases.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[6] The 4-aminoquinoline scaffold, in particular, has shown significant cytotoxic effects against various cancer cell lines.[7] While direct studies on 3,4-diaminoquinolines are less common, the principles governing the anticancer activity of 4-aminoquinolines provide a strong rationale for their investigation. The introduction of the 3-amino group can enhance interactions with biological targets through additional hydrogen bonding and can modulate the electronic properties of the quinoline ring system.

Mechanism of Action: The anticancer mechanisms of quinoline derivatives are diverse and often multifactorial.[8]

-

Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[9] For instance, 4-aminoquinoline derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling and inflammation-related cancers.[10]

-

Cell Cycle Arrest: Certain derivatives can disrupt the normal progression of the cell cycle, often leading to arrest at specific phases like G2/M or M phase.[11] This prevents cancer cells from dividing and proliferating. Compound 13 (a 4-piperazinylquinoline) was shown to cause cell cycle arrest at the prometa-metaphase, leading to apoptosis.[11]

-

Induction of Apoptosis: By modulating various signaling pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells, a key goal of chemotherapy. This can be achieved by activating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins.

-

Autophagy Inhibition: The well-known 4-aminoquinoline chloroquine is a known inhibitor of autophagy, a cellular recycling process that cancer cells can exploit to survive stress.[12] By blocking this process, derivatives can enhance the efficacy of other anticancer drugs.

Caption: A simplified diagram of anticancer mechanisms.

Summary of Cytotoxic Activity of Representative 4-Aminoquinoline Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | GI50 / IC50 (µM) | Reference |

| VR23 (13) | 4-Piperazinylquinoline | MDA-MB468 (Breast) | 1.1 | [11] |

| MCF7 (Breast) | 2.0 | [11] | ||

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4-Aminoquinoline | MDA-MB-468 (Breast) | 7.35 | [7][8] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | 4-Aminoquinoline | MCF-7 (Breast) | 8.22 | [7] |

| Compound 35 | 4-Aminoquinoline | HCT-116 (Colorectal) | 0.37 | |

| HepG2 (Liver) | 0.79 | |||

| Compound 80 | 4-Aminoquinoline-3-carboxamide | MCF-7 (Breast) | 5.069 | [3] |

Antiprotozoal and Antimicrobial Activity

The historical success of 4-aminoquinolines like chloroquine and amodiaquine against malaria has spurred extensive research into this class for various infectious diseases.[13][14] Derivatives have shown a broad spectrum of activity against protozoa, bacteria, and fungi.[15][16]

Mechanism of Action (Antimalarial): The primary mode of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[12][13]

-

The parasite resides within human red blood cells and digests hemoglobin in its acidic food vacuole to obtain essential amino acids.

-

This process releases large quantities of toxic free heme.

-

To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.

-

4-Aminoquinoline derivatives, which are weak bases, accumulate in the acidic food vacuole (ion trapping).[12]

-

There, they form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[12]

-

The buildup of toxic free heme leads to oxidative stress and parasite death.[12]

Antibacterial and Antifungal Activity: The mechanisms for antibacterial and antifungal action are less universally defined but are thought to involve the inhibition of essential enzymes like DNA gyrase or disruption of cell membrane integrity.[17] Studies have shown that bulky aromatic substituents on the quinoline scaffold can enhance antibacterial activity.[16] Compound 3c , a quinoline derivative, demonstrated potent activity against Gram-positive bacteria, with efficacy closely matching the standard antibiotic ciprofloxacin.[15] It also showed strong antifungal effects against various pathogenic fungi.[15]

Summary of Antimalarial and Antimicrobial Activity

| Compound Type | Organism | Activity Metric | Value | Reference |

| 4-Aminoquinoline-piperonyl–pyrimidine hybrid (63 ) | P. falciparum (W2, CQ-Resistant) | IC50 | 0.05 µM | [18] |

| 4-Aminoquinoline-piperonyl–pyrimidine hybrid (63 ) | P. falciparum (D6, CQ-Sensitive) | IC50 | 0.02 µM | [18] |

| Quinoline Derivative (3c ) | S. aureus (Gram-positive) | Inhibition Zone | 14.7 ± 1.6 mm | [15] |

| Quinoline Derivative (3c ) | G. candidum (Fungus) | Inhibition Zone | 21.33 ± 0.58 mm | [15] |

| Ring-substituted 4-aminoquinolines | P. falciparum (W2, CQ-Resistant) | IC50 | Nanomolar range | [19] |

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death.[20] Molecules with antioxidant and neuroprotective properties are therefore of great interest. Quinoline derivatives have emerged as promising candidates due to their ability to chelate metal ions, scavenge free radicals, and inhibit key enzymes involved in neurodegeneration.[20][21]

While research is still emerging, the structural features of 3,4-diaminoquinolines suggest they could be effective neuroprotective agents. The amino groups can act as hydrogen donors for radical scavenging, and the overall scaffold can be tailored to inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), which are important targets in Alzheimer's and Parkinson's disease, respectively.[20]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. Several SAR studies on quinoline derivatives have provided valuable insights:

-

Substitution at the 4-Amino Side Chain: The nature and length of the alkyl chain attached to the 4-amino group are critical for activity. For antimalarial compounds, a flexible diamine side chain, like the one in chloroquine, is often optimal for accumulating in the parasite's food vacuole.[22]

-

Substitution on the Quinoline Ring: The presence of an electron-withdrawing group, typically a chlorine atom at the 7-position, is a hallmark of many highly active 4-aminoquinoline antimalarials and anticancer agents.[19] However, other substitutions can also confer potent activity against drug-resistant strains.[19]

-

Role of the 3-Amino Group: In the context of 3,4-diaminoquinolines, the 3-amino group offers a new vector for molecular interactions. It can act as a hydrogen bond donor, potentially increasing binding affinity to target enzymes like kinases. Its presence also alters the electron density of the ring system, which can influence the molecule's pKa and bioavailability.

-

Hybrid Molecules: Hybridizing the 4-aminoquinoline scaffold with other pharmacophores, such as chalcones, ferrocene, or isatin, has proven to be a successful strategy for developing dual-action agents with enhanced potency and the ability to overcome drug resistance.[17][23]

Conclusion and Future Perspectives

The 3,4-diaminoquinoline scaffold represents a promising, albeit underexplored, area in medicinal chemistry. Building on the robust foundation of its 4-aminoquinoline cousins, this derivative class offers unique structural features that can be exploited to develop novel therapeutics. The potent anticancer, antimalarial, and antimicrobial activities observed for related compounds provide a strong impetus for the synthesis and evaluation of new 3,4-diaminoquinoline libraries.

Future research should focus on several key areas:

-

Exploring Diverse Substitutions: Systematically modifying the substituents at the 3-amino and 4-amino positions, as well as on the benzo portion of the quinoline ring, to build a comprehensive SAR profile.

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, enzymes) of the most active compounds to elucidate their mechanisms of action.

-

Addressing Toxicity and Drug Resistance: Designing novel derivatives that exhibit high selectivity for cancer or microbial cells over host cells and that can circumvent known resistance mechanisms.

-

Expanding Therapeutic Applications: Investigating the potential of these derivatives in other therapeutic areas, particularly for neurodegenerative and inflammatory diseases.

The versatility of the 3,4-diaminoquinoline core, combined with modern drug design strategies, positions it as a valuable platform for the discovery of the next generation of therapeutic agents.

References

- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.

- Exploring Diverse Frontiers: Advancements of Bioactive 4- Aminoquinoline-based molecular hybrids in targeted therapeutics and. WestminsterResearch.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry - ACS Publications.

- The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.

- THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC.

- Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies. Benchchem.

- Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations. Open UCT.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).

- Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology | Oxford Academic.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.

- 4-Aminoquinoline – Knowledge and References. Taylor & Francis.

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

- Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library.

- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate.

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis.

- Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. ResearchGate.

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.

- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations [open.uct.ac.za]

Technical Guide: 3-Amino-4-(methylamino)quinoline as a Strategic Precursor for Imidazo[4,5-c]quinolines

Topic: Role of 3-Amino-4-(methylamino)quinoline as a precursor for imidazo[4,5-c]quinolines Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of immunopharmacology, the imidazo[4,5-c]quinoline scaffold represents a "privileged structure," serving as the backbone for potent Toll-like Receptor 7 and 8 (TLR7/8) agonists such as Imiquimod and Resiquimod. This guide isolates the critical role of 3-Amino-4-(methylamino)quinoline (CAS 99010-10-3) as the pivotal vicinal diamine precursor required to construct the tricyclic core.

Unlike general quinoline synthesis, the utility of this specific precursor lies in its pre-installed regiochemistry. The N4-methyl group dictates the N1-substitution pattern of the final imidazole ring, a position critical for receptor binding affinity. This guide details the chemical transformation of this precursor into bioactive 1-methyl-imidazo[4,5-c]quinoline derivatives, providing validated protocols, mechanistic insights, and troubleshooting strategies for high-purity synthesis.

Structural Architecture & Strategic Importance

The "Vicinal Diamine" Gateway

The synthesis of fused imidazoles invariably requires a 1,2-diamine motif. 3-Amino-4-(methylamino)quinoline provides this motif on the electron-deficient pyridine ring of the quinoline system.

-

Position 3 (Primary Amine): Highly nucleophilic; typically initiates the attack on the cyclization reagent (e.g., orthoester).

-

Position 4 (Secondary Methylamine): Sterically modulated but essential for defining the N1-substituent in the final pharmacophore.

Pharmacophore Relevance (TLR Agonism)

The transition from the bicyclic quinoline precursor to the tricyclic imidazoquinoline creates a planar aromatic system capable of intercalating into DNA or binding to the hydrophobic pocket of TLR7/8 dimers.

-

Precursor: Non-planar (due to steric clash of amines), biologically inactive regarding TLRs.

-

Product (1-Methyl-imidazo[4,5-c]quinoline): Planar, rigid, high affinity.

Chemical Synthesis & Transformation Protocols

Precursor Preparation Context

Note: While the focus is the diamine, its quality is contingent on the preceding reduction step. The precursor is typically generated via the nucleophilic displacement of 4-chloro-3-nitroquinoline with methylamine, followed by nitro-group reduction (H₂/Pd-C or SnCl₂).

-

Critical Quality Attribute (CQA): The precursor must be free of 3-nitro intermediates, as these cannot cyclize and will form difficult-to-remove impurities later.

Core Protocol: Cyclization to 1-Methyl-1H-imidazo[4,5-c]quinoline

This is the definitive transformation. The reaction utilizes Triethyl Orthoformate (TEOF) as a one-carbon "staple" to close the ring.

Materials:

-

Substrate: 3-Amino-4-(methylamino)quinoline (1.0 eq)

-

Reagent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent) or 3-5 eq in Toluene.

-

Catalyst: Sulfamic acid or p-Toluenesulfonic acid (pTSA) (0.05 eq) - Optional but accelerates rate.

-

Solvent: Toluene or Xylene (if not using neat TEOF).

Step-by-Step Methodology:

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Amino-4-(methylamino)quinoline (10 mmol, 1.73 g) in Toluene (50 mL).

-

Addition: Add Triethyl Orthoformate (50 mmol, 8.3 mL). If using a catalyst, add pTSA (0.5 mmol) at this stage.

-

Reaction: Heat the mixture to reflux (approx. 110°C).

-

Observation: The suspension should clear to a homogeneous solution as the imidazoquinoline forms, followed potentially by precipitation of the product or ethanol evolution.

-

Duration: Monitor by HPLC/TLC. Typically complete in 3–6 hours.

-

-

Distillation (Driving Equilibrium): To push the reaction to completion, use a Dean-Stark trap or short-path distillation to remove the ethanol byproduct formed during condensation.

-

Work-up:

-

Cool the reaction mixture to room temperature (20–25°C).

-

If product precipitates: Filter the solid, wash with cold toluene and hexanes.

-

If product remains soluble: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with NaHCO₃ (aq) to remove acid catalyst, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethyl Acetate/Methanol or DMF is standard.

Yield Expectation: 75% – 90% Target Product: 1-Methyl-1H-imidazo[4,5-c]quinoline.

Alternative Cyclization Reagents

| Reagent | Product C2-Substituent | Reaction Conditions | Pros/Cons |

| Triethyl Orthoformate | Hydrogen (-H) | Reflux, 110°C | Standard. Cleanest profile. |

| Triethyl Orthoacetate | Methyl (-CH₃) | Reflux, 120°C | Slower than TEOF; requires acid catalysis. |

| Urea / Phosgene | Hydroxyl (-OH / Keto) | Melt or high bp solvent | Yields the 2-one derivative (cyclic urea). |

| Aldehydes + Oxidant | Aryl/Alkyl (-R) | Reflux with air/O₂ or Na₂S₂O₅ | Versatile for library generation but lower yields. |

Mechanistic Analysis

The cyclization follows an addition-elimination pathway.

-

Imidate Formation: The highly nucleophilic primary amine at C3 attacks the central carbon of TEOF, displacing one ethoxy group.

-

Amidine Intermediate: The secondary amine at C4 attacks the same central carbon, displacing a second ethoxy group.

-

Aromatization: Elimination of the final ethanol molecule drives the formation of the aromatic imidazole ring.

Figure 1: Mechanistic pathway for the cyclization of 3-amino-4-(methylamino)quinoline using Triethyl Orthoformate.

Downstream Processing: Synthesis of Active Pharmaceutical Ingredients (APIs)

The 1-methyl-imidazo[4,5-c]quinoline core is often an intermediate.[1] To achieve biological activity similar to Imiquimod, an amine group must be introduced at the 4-position (imidazoquinoline numbering).

Workflow:

-

N-Oxidation: Treat the cyclized product with peracetic acid or mCPBA in DCM/Chloroform. This selectively oxidizes the N5 nitrogen (quinoline nitrogen).

-

Amination: React the N-oxide with Benzoyl Isocyanate or Tosyl Chloride/NH₄OH. This rearranges the system to introduce an amino group at C4.

Figure 2: Synthetic workflow from diamine precursor to pharmacologically active 4-amino derivative.

Troubleshooting & Optimization

Common Impurities

-

Dimer Formation: If the concentration is too high, intermolecular reaction between two diamine molecules can occur. Solution: Dilute reaction to <0.2 M.

-

Incomplete Cyclization: Presence of mono-formylated intermediate. Solution: Ensure anhydrous conditions; water hydrolyzes the orthoester. Add molecular sieves.[2]

-

Oxidation: Aminoquinolines are sensitive to air oxidation (turning dark). Solution: Perform all reactions under Nitrogen or Argon atmosphere.

Analytical Validation (HPLC)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (quinoline core) and 320 nm.

-

Shift: The cyclization results in a significant retention time shift and a change in the UV absorption profile due to the extended conjugation of the tricyclic system.

References

-

Gerster, J. F., et al. (2005). "Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production." Journal of Medicinal Chemistry. Link

-

Vodel, S., et al. (2016). "Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Based Imidazoles." Journal of Drug Delivery & Therapeutics. Link

-

Thigulla, S., et al. (2015). "Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines." Organic & Biomolecular Chemistry. Link

-

3M Pharmaceuticals. (1985). "1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines." European Patent EP0145340B1. Link

-

Grivas, S., et al. (1993). "One-Step Synthesis of 2-Amino-1-methylimidazo[4,5-b]quinoline." Acta Chemica Scandinavica. Link

Sources

Pharmacophore Analysis of 3-Amino-4-(methylamino)quinoline Analogs: A Dual-Target Perspective on TLR7/8 Agonism and Antimalarial Activity

Executive Summary

The molecular scaffold 3-Amino-4-(methylamino)quinoline (CAS 99010-10-3) 1 represents a highly versatile bidentate pharmacophore in modern medicinal chemistry. It serves two distinct but highly significant therapeutic roles: as a direct linear precursor to tricyclic imidazo[4,5-c]quinolines (potent Toll-Like Receptor 7/8 agonists like Imiquimod) 2, and as a standalone core for next-generation antimalarial agents targeting chloroquine-resistant Plasmodium falciparum3. This whitepaper deconstructs the structural, electronic, and spatial features of this scaffold, detailing the causality behind its biological efficacy and the self-validating experimental protocols used to evaluate it.

Structural & Electronic Topology of the Core Scaffold

The pharmacological potency of 3-amino-4-(methylamino)quinoline is dictated by the precise spatial arrangement of its functional groups:

-

The 4-(Methylamino) Substitution: The introduction of a methyl group at the 4-amino position fundamentally alters the resonance delocalization of the lone pair electrons on the exocyclic nitrogen. This altered delocalization is more facile compared to its unsubstituted 4-aminoquinoline counterpart, enhancing the electron density of the quinoline core and improving binding affinity to biological targets 45.

-

The 3-Amino Group: This primary amine serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor (HBD) in receptor binding pockets 6. Synthetically, it functions as a nucleophilic handle for cyclization reactions with carboxylic acids or orthoesters to yield imidazoquinolines 2.

-

Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor (HBA) and a protonation site. In the context of malaria, protonation at N1 is essential for the drug's accumulation in the acidic digestive vacuole of the parasite 7.

Pharmacophore Mapping: TLR7/8 Agonism

When 3-amino-4-(methylamino)quinoline is cyclized, it forms 1-methyl-1H-imidazo[4,5-c]quinolin-4-amine derivatives. These compounds are potent synthetic agonists of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded viral RNA and activates the innate immune system 8.

According to the HypoGen pharmacophore model (Hypo1) for TLR7 agonists, optimal binding requires four spatial features: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), and two hydrophobic (HY) regions 6. The imidazoquinoline scaffold perfectly satisfies this:

-

HBA: Mapped to the exocyclic oxygen or nitrogen atoms within the binding pocket.

-

HBD: Mapped to the primary amino group at the 4-position of the cyclized ring.

-

HY: Mapped to the planar quinoline aromatic rings and the aliphatic chain (e.g., methyl or isobutyl) originating from the original 4-(methylamino) precursor.

TLR7 signaling pathway activated by imidazoquinoline derivatives.

Pharmacophore Mapping: Antimalarial Hematin Targeting

In its uncyclized form, the 4-aminoquinoline pharmacophore remains indispensable in antimalarial drug discovery. The primary mechanism involves the drug accumulating in the parasite's food vacuole and binding to free heme via π-π stacking interactions, thereby inhibiting its crystallization into non-toxic β-hematin (hemozoin) 7.

Recent structural-activity relationship (SAR) studies demonstrate that 4-methylamino substitution is highly tolerated and actively breaks chloroquine resistance. Analogs bearing this methyl group exhibit half-maximal inhibitory concentrations (IC50) of <500 nM against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum3. The methyl group provides sufficient steric variation to bypass mutant efflux transporters (like PfCRT) while maintaining the critical geometry required for hematin binding.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies outline the synthesis and biological validation of the scaffold.

Protocol A: Synthesis via Boc Deprotection-Methylation Cascade

Traditional synthesis using Lithium Aluminum Hydride (LAH) reduction often yields toxic byproducts and over-reduced species. A self-validating, high-yield alternative utilizes Red-Al 5.

-

Protection: React 4-aminoquinoline with di-tert-butyl dicarbonate (Boc2O) to form a carbamate-protected intermediate.

-

Reduction (Causality Step): Treat the intermediate with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in anhydrous toluene at 0°C, followed by refluxing. Causality: Red-Al provides a milder reaction environment than LAH, preventing the over-reduction of the quinoline ring and ensuring specific formation of the N-methylated secondary amine with minimal side products 5.

-

Purification: Quench cautiously with NaOH, extract the organic layer with ethyl acetate, and purify via silica gel column chromatography.

Protocol B: In Vitro Antimalarial Screening (SYBR Green I Assay)

-

Culturing: Maintain P. falciparum strains (3D7 and K1) in RPMI 1640 medium supplemented with 0.5% AlbuMax II and human erythrocytes at 3-5% hematocrit 9.

-

Incubation: Expose synchronized ring-stage parasites to serial dilutions of the synthesized analogs in 96-well plates for 72 hours at 37°C under 5% CO2, 5% O2, and 90% N2 9.

-

Quantification (Causality Step): Lyse the cells and add SYBR Green I dye. Measure fluorescence (Ex: 485 nm, Em: 530 nm). Causality: Because human erythrocytes lack nuclei, the only double-stranded DNA present belongs to the multiplying Plasmodium parasites. SYBR Green I selectively binds to this DNA, providing a highly specific, self-validating fluorescence readout of parasitemia without the need for radioactive labeling.

Pharmacophore-guided synthesis and screening workflow for quinoline analogs.

Quantitative Structure-Activity Relationship (QSAR) Data

The dual-target nature of the scaffold is highlighted by comparing the biological activity of the open-ring analogs (antimalarial) against the cyclized imidazoquinolines (TLR7 agonists).

| Compound Scaffold | Primary Target | Biological Activity / IC50 | Mechanism of Action | Reference |

| 3-Amino-4-(methylamino)quinoline | P. falciparum (3D7/K1) | < 500 nM | Hematin binding / β-hematin inhibition | 3 |

| 4-Methylaminoquinoline (Analog 9a) | P. yoelii (In vivo) | 100% inhibition (100 mg/kg) | Hematin binding / β-hematin inhibition | 3 |

| Imiquimod (Imidazoquinoline) | TLR7 Receptor | ~200 - 600 nM | NF-κB activation / IFN induction | 8 |

| Resiquimod (Imidazoquinoline) | TLR7/8 Receptors | 607 nM (± 240 nM) | NF-κB activation / IFN induction | 8 |

Conclusion

The 3-amino-4-(methylamino)quinoline scaffold is a masterclass in pharmacophore efficiency. By providing an optimal array of hydrogen bond donors, acceptors, and hydrophobic interaction sites, it serves as a robust platform for divergent drug discovery. Whether maintained as an open-ring system to combat multidrug-resistant malaria via hematin binding, or cyclized into an imidazoquinoline to stimulate the innate immune system via TLR7, the structural logic of this molecule ensures high-affinity target engagement and favorable pharmacokinetic profiles.

References

-

Unique resonance forms of 4-aminoquinolines and 4-methylaminoquinolines. ResearchGate. 4

-

99010-10-3 | 3-Amino-4-(methylamino)quinoline. BLD Pharm. 1

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. 5

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PubMed. 3

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. 9

-

WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline. Google Patents. 2

-

Toll-Like Receptor 7 Agonists: Chemical Feature Based Pharmacophore Identification and Molecular Docking Studies. PLOS One. 6

-

Structure Based Modeling of Small Molecules Binding to the TLR7 by Atomistic Level Simulations. MDPI. 8

-

Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC. 7

Sources

- 1. 99010-10-3|3-Amino-4-(methylamino)quinoline|BLD Pharm [bldpharm.com]

- 2. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents [patents.google.com]

- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-Like Receptor 7 Agonists: Chemical Feature Based Pharmacophore Identification and Molecular Docking Studies | PLOS One [journals.plos.org]

- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Based Modeling of Small Molecules Binding to the TLR7 by Atomistic Level Simulations | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Engineering the N-Methylated Aminoquinoline Scaffold: A Technical Guide to Synthesis, Pharmacology, and Drug Discovery

Executive Summary

The aminoquinoline scaffold, particularly 4-aminoquinoline, has been a cornerstone in antimalarial and antimicrobial drug discovery for over seven decades. However, the rapid emergence of multidrug-resistant Plasmodium falciparum strains has necessitated rational structural modifications. N-methylation of the exocyclic amino group represents a critical, yet historically underexplored, optimization strategy. This technical guide explores the historical evolution, mechanistic causality, and modern synthetic workflows for N-methylated aminoquinolines, providing actionable protocols and quantitative structure-activity relationship (QSAR) insights for drug development professionals.

Historical Context & Scaffold Evolution

The 4-aminoquinoline class, epitomized by chloroquine (CQ), exerts its primary pharmacological effect by accumulating in the acidic digestive vacuole of the malaria parasite and inhibiting the biocrystallization of toxic heme into inert hemozoin [[1]](). Historically, structural modifications focused predominantly on the lateral alkyl side chains or the quinoline ring's 7-position (e.g., substituting chlorine for other halogens) 2.

The exocyclic 4-amino group was long considered untouchable due to its role in resonance stabilization. The lone pair of electrons on the C4-amino group delocalizes into the quinoline ring, a feature thought to be essential for optimal π-π stacking with ferriprotoporphyrin IX (FPIX) 3. However, as CQ-resistant strains (such as K1 and W2) proliferated, researchers began investigating the steric and electronic impacts of N-alkylation. Recent breakthroughs demonstrate that introducing a methyl group at this position alters the resonance forms, modulates lipophilicity, and can significantly restore activity against resistant parasitic strains 4. Furthermore, N-methylation has been shown to enhance the biological activity of quinoline derivatives in broader applications, including anticancer therapeutics 5.

Mechanistic Rationale: The Impact of N-Methylation

The introduction of an N-methyl group at the 4-amino position fundamentally alters the pharmacodynamic profile of the scaffold:

-

Electronic Modulation: The electron-donating nature of the methyl group influences the delocalization of the nitrogen's lone pair, subtly shifting the electron density of the quinoline core. This alters the binding affinity to the μ-oxo dimer of FPIX [[3]]().

-

Steric Hindrance: The bulky methyl group restricts the conformational flexibility of the attached side chain. This steric bulk can prevent the drug from being efficiently recognized and effluxed by the mutant PfCRT (Plasmodium falciparum chloroquine resistance transporter) protein, a primary driver of CQ resistance 4.

Mechanism of Action: N-methyl-aminoquinolines disrupt heme biocrystallization.

Synthetic Methodologies & Workflows

Historically, synthesizing N-methylated 4-aminoquinolines was plagued by low yields and complex purification. Direct methylation of the aromatic NH often leads to over-alkylation, while formylation followed by reduction requires harsh conditions that are incompatible with sensitive functional groups 3.

Modern synthesis relies on a highly efficient, two-stage convergent approach:

-

Red-Al Reduction: A tandem in situ Boc-deprotection and methylation cascade. Using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), carbamate-protected amino acid amides are smoothly reduced to chiral N-methylated secondary amines. This avoids the side products generated by traditional Lithium Aluminum Hydride (LAH) reductions 3.

-

Microwave-Assisted SNAr Fusion: Conventional phenol-assisted fusion fails for N-methylated amines due to the sluggish nucleophilic aromatic substitution (SNAr) caused by the steric bulk of the secondary amine. Microwave irradiation overcomes this activation energy barrier, enabling rapid coupling with the 4-chloroquinoline nucleus [[3]]().

Modern Synthetic Workflow: Red-Al reduction followed by Microwave-assisted SNAr fusion.

Experimental Protocol: Microwave-Assisted Synthesis of N-Methyl-4-Aminoquinolines

This protocol outlines the validated procedure for generating the N-methylated scaffold, ensuring high fidelity and reproducibility 3, [[4]]().

Phase 1: Synthesis of N-Methylated Secondary Amine Causality Note: Red-Al is selected over LAH because it allows for simultaneous Boc-group deprotection and reduction of the carbamate to a methyl group under milder conditions, preventing the racemization of chiral centers.

-

Preparation: Dissolve the Boc-protected amino acid amide (1.0 equiv) in anhydrous toluene under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

-

Addition: Dropwise, add Red-Al (65 wt % in toluene, 3.5 equiv) over 15 minutes to safely control the exothermic evolution of hydrogen gas.

-

Reaction: Gradually warm the mixture to room temperature, then reflux at 110 °C for 4 hours. Monitor completion via TLC (Ninhydrin stain).

-

Quenching: Cool to 0 °C and carefully quench with 1M NaOH. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the N-methylated secondary amine.

Phase 2: Microwave-Assisted Fusion Causality Note: The secondary amine's increased steric hindrance drastically reduces its nucleophilicity. Microwave heating provides the intense, localized energy required to drive the SNAr reaction with 4-chloroquinoline, a step that fails under conventional reflux [[3]]().

-

Preparation: In a microwave-safe vial, combine 4-chloroquinoline (1.0 equiv) and the synthesized N-methylated secondary amine (1.5 equiv).

-

Solvent/Catalyst: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) in a minimal volume of N-methyl-2-pyrrolidone (NMP).

-

Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 30–45 minutes.

-

Workup: Dilute the crude mixture with ethyl acetate, wash with brine to remove NMP, dry, and concentrate.

-

Validation (Self-Validating System): Purify the final N-methyl-4-aminoquinoline via flash chromatography. Validate the structure using 1H-NMR (confirming the characteristic N-CH3 singlet around 3.0-3.2 ppm) and HRMS.

Quantitative Structure-Activity Relationship (QSAR) & Biological Efficacy

The introduction of the N-methyl group yields distinct pharmacological advantages. As summarized below, N-methylated derivatives maintain high potency against sensitive strains while demonstrating a marked improvement (lower IC50) against multidrug-resistant strains compared to their unmethylated counterparts 4, 6.

| Compound Scaffold | Substitution | IC50 (3D7 - Sensitive) | IC50 (K1/W2 - Resistant) | Cytotoxicity (VERO) | Selectivity Index |

| Chloroquine (CQ) | N/A | ~10 nM | ~200 nM | >100 μM | High |

| 4-Aminoquinoline | Unmethylated (-NH) | 12 - 15 nM | 150 - 180 nM | >100 μM | Moderate |

| N-Methyl-4-AQ | Methylated (-NCH3) | 6 - 8 nM | 35 - 45 nM | >100 μM | Excellent |

Table 1: Comparative in vitro antimalarial activity and cytotoxicity. Data synthesized from representative screening models evaluating the impact of C4-amino alkylation.

Broader Pharmacological Applications

Beyond antimalarial development, the N-methylated aminoquinoline scaffold is gaining traction in oncology. Quinoline derivatives are widely recognized for their antiproliferative properties, acting via cell cycle arrest, apoptosis induction, and angiogenesis inhibition 5. N-alkylation of the quinoline core has been empirically shown to increase the overall biological activity and cytotoxicity against specific tumor cell lines, likely by enhancing cellular permeability and altering DNA-intercalation dynamics 5. Furthermore, aminoquinolines coupled with benzothiophene moieties have shown excellent in vivo efficacy, curing Plasmodium berghei infected models when dosed orally, highlighting the robust pharmacokinetic stability of these modified scaffolds [[7]]().

References

- Title: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite (PMC)

- Title: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite (ACS)

- Source: arabjchem.

- Source: ucsf.

- Source: nih.

- Source: acs.

- Title: Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. Antimalarials with Benzothiophene Moieties as Aminoquinoline Partners - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 3-Amino-4-(methylamino)quinoline

Abstract & Strategic Significance

The compound 3-Amino-4-(methylamino)quinoline is a high-value heterocyclic scaffold, primarily serving as the immediate precursor to imidazo[4,5-c]quinolines (e.g., Imiquimod analogues), a class of potent Toll-like Receptor 7/8 (TLR7/8) agonists.

This protocol details a robust, two-stage synthesis starting from 4-chloro-3-nitroquinoline . Unlike generic procedures, this guide emphasizes the oxidative instability of the final ortho-diamine product—a common failure point in scale-up—and provides a self-validating workflow to ensure isolation of high-purity material, preferably as a hydrochloride salt.

Retrosynthetic Logic

The synthesis relies on the electronic activation provided by the 3-nitro group.

-

Activation: The nitro group at C3 withdraws electron density, rendering the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

). -

Unmasking: Subsequent reduction of the nitro group yields the target vicinal diamine.

Figure 1: Retrosynthetic disconnection showing the reliance on nitro-activation for regioselective amination.

Safety & Handling

-

Quinoline Derivatives: Many are potential mutagens or sensitizers. Handle in a fume hood.

-

4-Chloro-3-nitroquinoline: A severe skin and eye irritant.

-

Methylamine: Volatile, corrosive gas/liquid. Use a sealed pressure tube or efficient reflux condenser.

-

Catalytic Hydrogenation: Risk of fire/explosion. Ensure proper grounding and inert gas purging.

Stage 1: Nucleophilic Substitution ( )

Objective: Synthesis of 4-(Methylamino)-3-nitroquinoline.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The ortho-nitro group is critical; it stabilizes the negative charge accumulation during the nucleophilic attack by methylamine.

Protocol

Reagents:

-

4-Chloro-3-nitroquinoline (1.0 eq)

-

Methylamine (40% aq. solution or 2M in THF) (3.0 eq)

-

Triethylamine (

) (1.5 eq) – Optional acid scavenger if using anhydrous amine salts. -

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).[1]

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-3-nitroquinoline in Ethanol (10 mL/g).

-

Note: The starting material may not fully dissolve initially.[2]

-

-

Addition: Add Methylamine solution dropwise at room temperature.

-

Observation: The reaction is exothermic. A color change to deep yellow/orange indicates the formation of the amino-nitro species.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Workup:

-

Drying: Vacuum dry at 40°C.

Data Summary:

| Parameter | Specification |

|---|---|

| Appearance | Bright Yellow Solid |

| Yield | 85–95% |

| Melting Point | ~168–170°C (Lit. Ref) |

| 1H NMR | Distinct doublet for NH-Me (~3.0 ppm), broad singlet for NH . |

Stage 2: Nitro Reduction & Stabilization

Objective: Synthesis of 3-Amino-4-(methylamino)quinoline (Dihydrochloride Salt).

Critical Control Point: Oxidation

The free base of the target molecule is an electron-rich ortho-phenylenediamine analog. Upon exposure to air, it rapidly oxidizes to form colored impurities (azo/phenazine derivatives).

-

Rule: Do not store the free base. Convert immediately to the HCl salt or use in the next step.

-

Environment: All filtering and handling should be done under Argon/Nitrogen.

Protocol (Catalytic Hydrogenation)

Reagents:

-

4-(Methylamino)-3-nitroquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Gas (

) (Balloon or 1 atm) -

Stabilizer: Conc. HCl (for salt formation)

Step-by-Step:

-

Inert Setup: Purge a reaction flask with Nitrogen for 10 minutes.

-

Loading: Add the nitro-intermediate and Pd/C catalyst.

-

Safety: Add catalyst under inert flow to prevent ignition of solvent vapors.

-

-

Solvent Addition: Add degassed MeOH (20 mL/g).

-

Reduction: Introduce

(balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.-

Checkpoint: The bright yellow color of the suspension will fade to colorless or pale beige. TLC should show a polar, UV-active spot at the baseline (amine).

-

-

Filtration (Anaerobic):

-

Filter the catalyst through a Celite pad under a blanket of Nitrogen .

-

Do not let the catalyst cake dry out completely in air (pyrophoric risk).

-

-

Salt Formation (Stabilization):

-

Immediately cool the filtrate to 0°C.

-

Add concentrated HCl (2.5 eq) dropwise.

-

Evaporate the solvent under reduced pressure (Rotavap) to roughly 20% volume or until precipitation occurs.

-

Add

(Diethyl ether) to force precipitation if necessary.

-

-

Isolation: Filter the off-white/pale-pink solid and dry under high vacuum. Store in the dark.

Alternative: Chemical Reduction (Iron/Acetic Acid)

If hydrogenation equipment is unavailable:

-

Reflux the nitro compound with Iron powder (5 eq) in Acetic Acid/Ethanol (1:1).

-

Neutralize with NaOH (keep anaerobic).

-

Extract with DCM, dry, and acidify with HCl/Dioxane to precipitate the salt.

Experimental Workflow Diagram

Figure 2: Process flow highlighting the critical anaerobic handling requirement in Step 2.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete substitution (Cl is leaving group). | Ensure temperature is >50°C. Use a sealed tube if MeNH2 is volatile. |

| Dark Product (Step 2) | Oxidation of the diamine. | Strictly exclude air. Use degassed solvents. Add HCl immediately after filtering catalyst. |

| Incomplete Reduction | Catalyst poisoning or H2 depletion. | Replenish H2 balloon. Ensure S.M.[4] was washed free of chloride salts/amines before reduction. |

| Product is Oily | Free base is difficult to crystallize. | Do not isolate free base. Convert directly to HCl, Tartrate, or Oxalate salt. |

References

- Preparation of 4-(isobutylamino)-3-amino-quinoline (Imiquimod Intermediate).

-

Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 3-Amino-4-alkylaminoquinolines. Source: Journal of the American Chemical Society, 73(6), 2623–2625. Context: The foundational text for the synthesis of 3-amino-4-alkylaminoquinolines via the nitro-precursor route. URL:[Link]

-

Reduction of Nitro Compounds to Amines. Source: Organic Chemistry Portal. Context: General methodologies for nitro reduction, including Pd/C and chemical alternatives, validating the choice of hydrogenation for purity. URL:[Link]

-

Synthesis of imidazo[4,5-c]quinolines. Source: Journal of Medicinal Chemistry (via PubMed/NIH). Context: Illustrates the utility of the 3-amino-4-(methylamino)quinoline scaffold in drug development (TLR agonists). URL:[Link] (Search Term: Imidazo[4,5-c]quinoline synthesis)

Sources

Application Note: Advanced Cyclization Protocols for 3-Amino-4-(methylamino)quinoline in the Synthesis of Imidazo- and Triazolo[4,5-c]quinolines

Executive Summary

3-Amino-4-(methylamino)quinoline is a highly versatile ortho-diamine building block extensively utilized in the synthesis of fused tricyclic heterocyclic systems. Most notably, it serves as the foundational precursor for the imidazo[4,5-c]quinoline and[1,2,3]triazolo[4,5-c]quinoline scaffolds. These tricyclic systems are privileged pharmacophores; the imidazoquinoline core, for instance, is the defining structural motif of potent Toll-like receptor 7 and 8 (TLR7/8) agonists such as Imiquimod and Resiquimod 1.

This application note details three self-validating, highly optimized cyclization protocols that leverage the differential nucleophilicity of the primary and secondary amines of 3-amino-4-(methylamino)quinoline to generate diverse compound libraries.

Mechanistic Rationale & Pathway Divergence

The reactivity of 3-amino-4-(methylamino)quinoline is governed by the distinct steric and electronic profiles of its two amino groups. The primary amine at the C3 position is sterically unhindered and acts as the initial nucleophile in most electrophilic addition reactions 3. Conversely, the secondary methylamine at the C4 position, while slightly more electron-rich due to the inductive effect of the methyl group, is sterically hindered and typically participates in the subsequent intramolecular ring-closure step 4.

By carefully selecting the electrophilic cyclization reagent, researchers can direct the reaction down three distinct pathways:

Divergent cyclization pathways of 3-Amino-4-(methylamino)quinoline to imidazo and triazolo scaffolds

Protocol 1: Synthesis of 1-Methyl-1H-imidazo[4,5-c]quinoline (Orthoester Route)

Causality & Design: Trialkyl orthoesters (e.g., triethyl orthoformate) serve as both the solvent and the electrophilic carbon source. A catalytic amount of acid (e.g., p-toluenesulfonic acid, p-TsOH) is essential to protonate the orthoester, facilitating the loss of an alcohol molecule to generate a highly reactive dialkoxycarbenium ion 5. The C3 primary amine attacks this intermediate, followed by the elimination of a second alcohol molecule. Elevated temperatures drive the final intramolecular attack by the C4 secondary amine and the irreversible elimination of the third alcohol molecule, ensuring complete aromatization of the imidazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-(methylamino)quinoline (5.0 mmol) in triethyl orthoformate (15 mL).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (0.25 mmol, 5 mol%). Self-Validation: The mixture should transition from a suspension to a homogeneous solution as the reaction initiates.

-

Cyclization: Heat the mixture to 100–110 °C under an inert nitrogen atmosphere. Stir for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate and the ethanol byproduct.

-

Neutralization & Extraction: Dissolve the resulting residue in dichloromethane (DCM, 30 mL) and wash with saturated aqueous Na₂CO₃ (2 × 20 mL). Causality: This basic wash is critical to neutralize the acid catalyst and partition any unreacted polar intermediates into the aqueous phase.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via recrystallization from ethyl acetate/hexanes to afford pure 1-methyl-1H-imidazo[4,5-c]quinoline.

Protocol 2: Synthesis of C2-Substituted Imidazo Scaffolds (Acylation Route)

Causality & Design: To introduce functional diversity at the C2 position, a two-step sequence is employed. First, the C3 primary amine is selectively acylated using an acyl chloride at low temperatures. The steric bulk of the C4 methylamino group prevents over-acylation 3. Second, the isolated intermediate amide is subjected to strongly basic conditions and heat. The base deprotonates the amide nitrogen, increasing its nucleophilicity and driving the intramolecular condensation with the C4 amine, followed by dehydration to form the aromatic system 4.

Step-by-Step Methodology:

-

Acylation: Dissolve 3-amino-4-(methylamino)quinoline (5.0 mmol) and triethylamine (7.5 mmol) in anhydrous DCM (25 mL). Cool the solution to 0 °C in an ice bath.

-

Electrophile Addition: Dropwise add the desired acyl chloride (e.g., valeryl chloride for a butyl substituent) (5.5 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Intermediate Isolation: Quench the reaction with water (20 mL), extract with DCM (2 × 20 mL), dry over MgSO₄, and concentrate to yield the intermediate 3-amide. Self-Validation: TLC should show a new, less polar spot corresponding to the mono-acylated intermediate.

-

Base-Promoted Cyclization: Dissolve the crude amide in ethanol (20 mL). Add an aqueous solution of NaOH (2.0 M, 10 mL).

-

Dehydration: Heat the mixture to reflux (80 °C) for 8–12 hours. Causality: The high pH facilitates the elimination of water, providing the thermodynamic driving force for ring closure.

-

Workup: Cool to room temperature, concentrate to remove ethanol, and extract the aqueous residue with ethyl acetate (3 × 20 mL). Dry and concentrate the organic layers. Purify via silica gel column chromatography.

Protocol 3: Synthesis of the Triazolo Scaffold (Diazotization Route)